Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
Description
Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride is a synthetic aromatic compound featuring a biphenyl core with distinct functional groups: an ethyl carboxylate ester at the 2-position and an amino group at the 3'-position, stabilized as a hydrochloride salt. This structure enables versatile reactivity, making it a valuable intermediate in pharmaceuticals and materials science. Its synthesis likely employs the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed method for constructing biaryl systems from aryl halides and boronic acids . This method ensures precise regioselectivity and functional group compatibility, critical for producing complex aromatic scaffolds. The hydrochloride salt enhances solubility in polar solvents, facilitating downstream applications in medicinal chemistry.
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
ethyl 2-(3-aminophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11;/h3-10H,2,16H2,1H3;1H |
InChI Key |
JDXLTHUMDFJVOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the reaction of ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels to achieve optimal yields.
Industrial Production Methods
Industrial production of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylates, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride exhibits promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may interfere with cell cycle progression and promote cell death in cancerous cells.
- Case Study : A study demonstrated that analogs of this compound showed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical agent. Its ability to act as a scaffold for drug development has been highlighted in several studies:
- Drug Design : The biphenyl structure allows for modifications that can enhance pharmacological properties.
- Case Study : Research has focused on synthesizing various derivatives to optimize their efficacy and selectivity against specific targets in disease pathways .
Material Science
The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of functional materials:
- Coatings and Polymers : this compound can be incorporated into polymer matrices to improve mechanical and thermal properties.
- Case Study : A study on the incorporation of this compound into polymer coatings showed enhanced durability and resistance to environmental degradation .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally or functionally related molecules, including dopamine hydrochloride and other biphenyl derivatives.
- Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, CAS 62-31-7): Structural Differences: Dopamine contains a catechol (3,4-dihydroxyphenyl) group and a primary ethylamine chain, while the target compound features a biphenyl backbone with an ester and amino group.
- Unsubstituted Biphenyl Derivatives: Biphenyl compounds lacking functional groups (e.g., biphenyl itself) are less reactive and primarily used as solvents or precursors. The amino and ester groups in the target compound allow for further derivatization (e.g., amidation, nucleophilic substitution).
Data Tables
Table 1: Key Properties of Ethyl 3'-Amino-[1,1'-Biphenyl]-2-Carboxylate Hydrochloride and Dopamine HCl
Research Findings and Implications
Synthetic Advantages: The Suzuki-Miyaura method allows modular assembly of biphenyl systems, enabling the incorporation of electron-withdrawing (ester) and electron-donating (amino) groups in the target compound. This contrasts with dopamine’s synthesis, which relies on simpler alkylation or biological pathways .
Pharmacological Potential: While dopamine directly interacts with adrenergic and dopaminergic receptors, the target compound’s biphenyl-ester-amine scaffold may serve as a precursor for kinase inhibitors or GPCR-targeted drugs, leveraging its aromatic rigidity for selective binding.
Stability and Reactivity: The hydrochloride salt enhances stability during storage and reaction conditions. The amino group can undergo diazotization or acylation, while the ester allows hydrolysis to carboxylic acids for further functionalization.
Biological Activity
Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride is a chemical compound with significant biological activity attributed to its biphenyl structure and the presence of functional groups such as an amino group and a carboxylate group. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a biphenyl backbone, which consists of two phenyl rings connected by a single bond. The specific arrangement of functional groups—an amino group at the 3' position and a carboxylate group at the 2 position—enhances its chemical reactivity and biological properties. These modifications are crucial for its interaction with biological targets, influencing both its efficacy and specificity in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. Key areas of interest include:
- Anticancer Activity : Compounds related to Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.
- Binding Affinity : Interaction studies have demonstrated that this compound has a notable binding affinity for specific biological targets, which is essential for understanding its mechanism of action and potential side effects.
- Pharmacological Applications : Due to its structural characteristics, it is being explored for potential use in pharmaceutical formulations aimed at treating various diseases.
The biological activity of this compound largely depends on the substitution patterns on the biphenyl structure. The amino group can participate in hydrogen bonding and other interactions that facilitate binding to target proteins or enzymes involved in disease processes. This binding can lead to downstream effects that alter cellular behavior, such as inhibiting growth or inducing cell death in cancer cells.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-amino-[1,1'-biphenyl]-2-carboxylate | Similar biphenyl structure | Different amino position may alter biological activity |
| Ethyl 3-amino-[2-nitrophenyl]-2-carboxylate | Nitrophenol substitution | Potentially different reactivity due to nitro group |
| Ethyl 4-amino-[naphthalen-1-yl]-2-carboxylate | Naphthalene instead of biphenyl | May exhibit distinct pharmacological properties |
This table highlights how variations in structure can impact biological activity, emphasizing the importance of the specific functional groups present in this compound.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For example, one study demonstrated significant cytotoxicity against HeLa cells at concentrations comparable to established chemotherapeutic agents .
- Mechanistic Insights : Further investigations into its mechanism revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers following treatment .
- Binding Studies : Binding affinity assays indicated that this compound interacts effectively with target proteins involved in cell cycle regulation. The binding kinetics suggest a strong affinity that could be exploited for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
